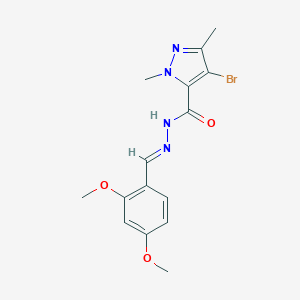![molecular formula C22H15Cl2N3O2S B446265 N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE](/img/structure/B446265.png)
N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE is a complex organic compound with a molecular formula of C22H15Cl2N3O2S and a molecular weight of 456.34 g/mol This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in ethanol to form 2-aminothiazole.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride can react with the 2-aminothiazole derivative in the presence of a base like sodium hydride.
Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with 2,5-dichlorobenzaldehyde under acidic conditions to form the imine.
Addition of the Nitrophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl and dichlorophenyl groups suggests potential interactions with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a lead compound for designing inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and reactive functional groups.
Mechanism of Action
The mechanism of action of N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell membranes. The nitrophenyl group could facilitate binding to specific proteins, while the thiazole ring might interact with nucleic acids or other cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-benzyl-1,3-thiazole: Lacks the dichlorophenyl and nitrophenyl groups, making it less versatile in terms of chemical reactivity.
4-Nitrophenyl-2-aminothiazole:
2,5-Dichlorophenyl-1,3-thiazole: Contains the dichlorophenyl group but lacks the benzyl and nitrophenyl groups, reducing its biological activity.
Uniqueness
N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitrophenyl, dichlorophenyl) and electron-donating (benzyl) groups allows for fine-tuning of its chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C22H15Cl2N3O2S |
|---|---|
Molecular Weight |
456.3g/mol |
IUPAC Name |
3-benzyl-N-(2,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H15Cl2N3O2S/c23-17-8-11-19(24)20(12-17)25-22-26(13-15-4-2-1-3-5-15)21(14-30-22)16-6-9-18(10-7-16)27(28)29/h1-12,14H,13H2 |
InChI Key |
IQTDOXLJXHLJSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B446189.png)
![N~1~-ETHYL-4-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B446190.png)

![2-[(4-chlorophenyl)acetyl]-N-(1-naphthyl)hydrazinecarboxamide](/img/structure/B446193.png)
![2-amino-4-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B446194.png)

![2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B446200.png)

![5-bromo-N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B446202.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446204.png)
![3,5-DIMETHOXY-N'~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE](/img/structure/B446205.png)
![N'~1~-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE](/img/structure/B446206.png)
